Technical Guide: Synthesis of 9-Methyl-7(H)-benzo[c]carbazole
Technical Guide: Synthesis of 9-Methyl-7(H)-benzo[c]carbazole
The following technical guide details the synthesis of 9-Methyl-7(H)-benzo[c]carbazole , a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in mutagenesis research and organic semiconductor development.
This guide prioritizes scientific integrity and reproducibility , offering two distinct pathways: a scalable Modified Fischer Indole Synthesis and a high-fidelity Cadogan Reductive Cyclization for regiospecific precision.[1]
[1]
Introduction & Molecule Profile[1][2][3][4][5][6]
9-Methyl-7(H)-benzo[c]carbazole (CAS: Derivative of 205-25-4) is a tetracyclic heteroaromatic compound.[1] Structurally, it consists of a naphthalene moiety fused to an indole core.[1] The specific placement of the methyl group at the C9 position (on the benzene ring of the indole motif, meta to the nitrogen) drastically alters its electronic properties and metabolic activation pathways compared to its parent compound or the 10-methyl isomer.[1]
Structural Analysis[1][3][7]
-
Core Skeleton: 7H-Benzo[c]carbazole (also known as 3,4-benzocarbazole).[1][2]
-
Numbering Convention: The nitrogen atom is assigned position 7.[1][2] The naphthalene ring comprises positions 1–6, and the fused benzene ring comprises positions 8–11.[1]
-
Target Isomer: The 9-methyl substituent is located meta to the pyrrolic nitrogen, requiring precise regiocontrol during synthesis.[1]
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C₁₇H₁₃N |
| Molecular Weight | 231.30 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 158–162 °C (Isomer dependent) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Toxicity Class | High Potency Carcinogen (Handle with extreme caution) |
Retrosynthetic Analysis
To construct the 9-methyl-7H-benzo[c]carbazole framework, we analyze the disconnection of the indole C2–C3 bond and the C–N bond.[1]
Figure 1: Retrosynthetic breakdown utilizing the Fischer Indole strategy. Note that 3-methylphenylhydrazine is chosen to access the 9-position, though it necessitates isomer separation.[1]
Primary Synthesis Pathway: Modified Fischer Indole Cyclization[1]
This route is preferred for scale-up and accessibility of reagents.[1] It involves the condensation of a hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement.[1]
Phase 1: Hydrazone Formation & Cyclization
Reagents:
-
2-Tetralone (1.0 equiv)[1]
-
3-Methylphenylhydrazine Hydrochloride (1.1 equiv)[1]
-
Glacial Acetic Acid (Solvent/Catalyst)[3]
-
Concentrated HCl (Promoter)
Protocol:
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-tetralone (10 mmol, 1.46 g) in 30 mL of glacial acetic acid.
-
Addition: Add 3-methylphenylhydrazine hydrochloride (11 mmol, 1.74 g) in a single portion. The solution will darken as the hydrazone forms.[1]
-
Catalysis: Add 2 mL of concentrated HCl dropwise.
-
Reflux: Heat the mixture to reflux (118 °C) under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes) for the disappearance of the hydrazone intermediate.[1]
-
Work-up: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-water. A precipitate (the dihydro-carbazole intermediate) will form.[1]
-
Isolation: Filter the solid, wash copiously with water and cold ethanol. Dry under vacuum.[1]
Mechanistic Note (Regioselectivity): Using 3-methylphenylhydrazine (meta-substituted) creates a mixture of two regioisomers during the [3,3]-sigmatropic rearrangement:
-
Isomer A (Para-closure): Leads to 9-methyl -5,6-dihydro-7H-benzo[c]carbazole (Target).[1]
-
Isomer B (Ortho-closure): Leads to 11-methyl -5,6-dihydro-7H-benzo[c]carbazole (By-product).[1]
-
Separation: These isomers must be separated via flash column chromatography (Silica gel, Hexane/DCM gradient) before or after the dehydrogenation step. Separation is often easier at the dihydro stage due to slight conformational differences.[1]
Phase 2: Aromatization (Dehydrogenation)
The Fischer synthesis with tetralone yields the 5,6-dihydro derivative.[1] To obtain the fully aromatic 7H-benzo[c]carbazole, oxidation is required.[1]
Reagents:
-
5,6-Dihydro-intermediate (from Phase 1)[1]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) OR 10% Pd/C[1]
-
Toluene or Xylene (Solvent)
Protocol:
-
Dissolve the dihydro-intermediate (5 mmol) in 50 mL of anhydrous toluene.
-
Add DDQ (5.5 mmol, 1.25 g) slowly. The reaction is exothermic.[1]
-
Reflux for 2–3 hours. The solution will turn deep red/brown as the hydroquinone precipitates.[1]
-
Cool and filter off the spent DDQ-H2.[1]
-
Wash the filtrate with saturated NaHCO₃ (2x) and brine (1x).
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Benzene or purify via column chromatography to isolate pure 9-Methyl-7H-benzo[c]carbazole .
Alternative High-Fidelity Pathway: Cadogan Cyclization[1]
For researchers requiring high regiochemical purity without difficult isomer separations, the Cadogan reductive cyclization is the superior method. This route uses a biaryl precursor where the bond formation is directed by the position of a nitro group.[1]
Mechanism: Deoxygenation of a nitro group by a phosphine generates a nitrene intermediate, which inserts into the adjacent C-H bond of the neighboring ring.
Workflow
-
Precursor Synthesis: Suzuki coupling of 2-bromo-4-methyl-1-nitrobenzene with 2-naphthylboronic acid .[1]
-
Cyclization:
-
Dissolve the biaryl precursor in 1,2-dichlorobenzene .
-
Add Triethyl phosphite (P(OEt)₃) (4 equiv).
-
Heat to 160–180 °C (microwave or sealed tube) for 12 hours.
-
-
Result: This yields 9-methyl-7H-benzo[c]carbazole exclusively, eliminating the 11-methyl isomer issue inherent in the Fischer route.[1]
Mechanistic Visualization (Fischer Route)
The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that dictates the ring closure.
Figure 2: Mechanistic flow of the Fischer Indole Synthesis.[1] The [3,3] rearrangement is the rate-determining step for ring formation.[1]
Comparison of Methods
| Feature | Fischer Indole Synthesis | Cadogan Cyclization |
| Starting Materials | 2-Tetralone, 3-Methylphenylhydrazine | 2-Bromo-4-methyl-1-nitrobenzene, 2-Naphthylboronic acid |
| Cost | Low (Commodity chemicals) | High (Pd catalyst, Boronic acids) |
| Regiospecificity | Poor (Yields 9-Me and 11-Me mixture) | Excellent (Yields only 9-Me) |
| Scalability | High (Gram to Kilogram scale) | Moderate (Milligram to Gram scale) |
| Step Count | 2 (Cyclization + Oxidation) | 2 (Coupling + Cyclization) |
Safety & Handling (Critical)
Hazard Alert: Benzo[c]carbazole derivatives are structurally related to known potent carcinogens (e.g., 7H-dibenzo[c,g]carbazole).[1]
-
Containment: All reactions must be performed in a certified fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
-
Waste: All solid and liquid waste must be segregated as "Hazardous Carcinogenic Waste" and incinerated.[1]
-
Decontamination: Glassware should be rinsed with organic solvent (acetone) followed by a bleach solution before standard washing.
References
-
Synthesis of Benzo[c]carbazoles by Photochemical Annulation Source: Royal Society of Chemistry (RSC), Chem. Commun. URL:[Link]
-
Synthesis of Benzo[a]carbazoles and Dibenzo[c,g]carbazoles via Sequential Gold Catalysis Source: National Institutes of Health (PubMed), J. Org. Chem. URL:[Link]
-
7H-Benzo[c]carbazole Structure and Data Source: PubChem (NIH) URL:[Link]
-
Methylation Platform of Unconventional Inert Aryl Electrophiles (Cadogan-type synthesis) Source: Semantic Scholar (Ref. to Chem. Sci.) URL:[Link]
-
7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity Source: PubMed (Elsevier, Mutation Research) URL:[Link]
